
Necrostatin-34
Descripción general
Descripción
Necrostatin-34 es un inhibidor de molécula pequeña de la quinasa 1 de proteína de interacción con el receptor (RIPK1). Es conocido por su capacidad para estabilizar la quinasa RIPK1 en una conformación inactiva al ocupar un bolsillo de unión distinto en el dominio de la quinasa . Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas en la inhibición de la necroptosis, una forma de muerte celular necrótica inflamatoria regulada .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para Necrostatin-34 implican varios pasos. La preparación generalmente incluye los siguientes pasos:
Formación de la estructura central:
Modificaciones de grupos funcionales: Se introducen varios grupos funcionales en la estructura central para mejorar la estabilidad y la actividad del compuesto.
Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza utilizando métodos espectroscópicos como la RMN y la espectrometría de masas.
Análisis De Reacciones Químicas
Necrostatin-34 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: This compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con propiedades químicas alteradas .
Aplicaciones Científicas De Investigación
Necrostatin-34 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Necrostatin-34 ejerce sus efectos inhibiendo la actividad de la quinasa RIPK1. Estabiliza la quinasa RIPK1 en una conformación inactiva al ocupar un bolsillo de unión distinto en el dominio de la quinasa . Esto evita la activación de RIPK1 y sus vías de señalización aguas abajo, inhibiendo así la necroptosis . Los objetivos moleculares de this compound incluyen RIPK1 y sus proteínas asociadas, como RIPK3 y la pseudoquinasa similar al dominio de la quinasa de linaje mixto (MLKL) .
Comparación Con Compuestos Similares
Necrostatin-34 es único en comparación con otros compuestos similares debido a su mecanismo de acción y sitio de unión distintos en la quinasa RIPK1 . Compuestos similares incluyen:
Necrostatin-1: Un inhibidor temprano de la quinasa RIPK1 que se une a un sitio diferente en el dominio de la quinasa.
Necrostatin-3: Otro inhibidor de RIPK1 con una estructura química y un mecanismo de unión diferentes.
Necrostatin-4: Un compuesto similar a this compound pero con variaciones en su estructura química y actividad.
El bolsillo de unión único de this compound y su mecanismo de acción lo convierten en una herramienta valiosa para estudiar la necroptosis y desarrollar nuevas estrategias terapéuticas .
Propiedades
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-11-2-4-12(5-3-11)13-8-15(23)21-17(14(13)9-19)26-10-16(24)22-18-20-6-7-25-18/h2-7,13H,8,10H2,1H3,(H,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIRQHGJVGIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


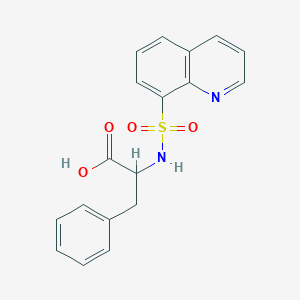
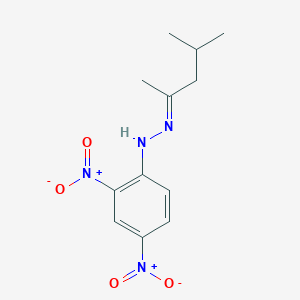

![N'-[(E)-(4-chlorophenyl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B7776680.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7776702.png)
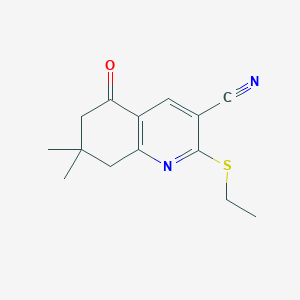
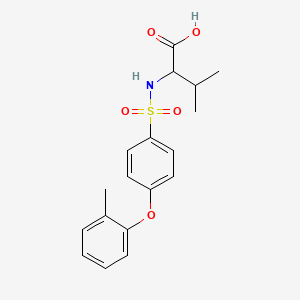
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)leucine](/img/structure/B7776715.png)


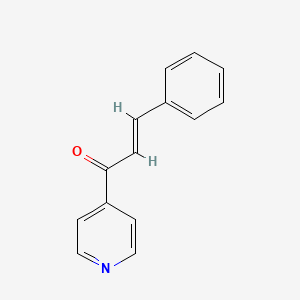
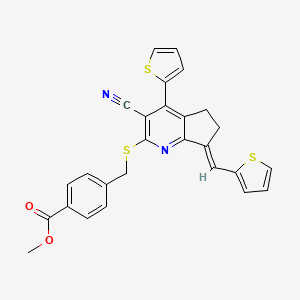
![2-[[(7E)-3-cyano-4-(furan-2-yl)-7-(furan-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B7776762.png)
![Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide](/img/structure/B7776770.png)
